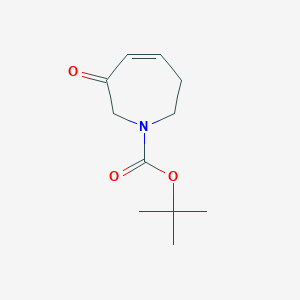

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBYSHPEYBCENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The azepine scaffold is of significant interest in drug discovery, and this N-Boc protected, functionalized derivative serves as a versatile intermediate for the synthesis of more complex molecular architectures.[1][2] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The seven-membered nitrogen heterocycle, azepine, and its derivatives are prominent structural motifs in a variety of biologically active compounds.[2] The conformational flexibility of the azepine ring allows for diverse spatial arrangements of substituents, making it a valuable scaffold in the design of novel therapeutics. The introduction of a ketone functionality and a tert-butyloxycarbonyl (Boc) protecting group, as in the case of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, offers a synthetically tractable handle for further chemical modifications while ensuring the stability and controlled reactivity of the nitrogen atom. This guide aims to consolidate the available information and provide expert insights into the properties and utility of this important synthetic intermediate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 882529-68-2 | [3] |

| Molecular Formula | C₁₁H₁₇NO₃ | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| Appearance | Predicted: Off-white to pale yellow solid or oil | - |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the preparation of the target compound.

Experimental Protocol (Proposed)

This protocol is based on established oxidation methodologies for similar substrates.[6]

Reaction: Oxidation of tert-butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Materials:

-

tert-Butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (10%)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a stirred solution of tert-butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel, eluting with additional DCM.

-

Extraction: Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Causality behind Experimental Choices:

-

Oxidizing Agent: PCC or Dess-Martin periodinane are chosen for their mild and selective oxidation of secondary alcohols to ketones, minimizing over-oxidation or side reactions.

-

Solvent: Anhydrous DCM is an excellent solvent for this type of oxidation, as it is inert to the reagents and readily dissolves the starting material and product.

-

Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of this polarity.

Spectroscopic and Analytical Data (Predicted)

The following spectroscopic data are predicted based on the analysis of closely related structures found in the literature.[6]

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8-6.0 | m | 1H | C=CH |

| ~ 5.6-5.8 | m | 1H | C=CH |

| ~ 4.0-4.2 | m | 2H | N-CH₂ |

| ~ 3.8-4.0 | m | 2H | N-CH₂ |

| ~ 2.5-2.7 | m | 2H | CO-CH₂ |

| ~ 2.3-2.5 | m | 2H | CH₂ |

| 1.48 | s | 9H | C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208.0 | C=O (ketone) |

| ~ 155.0 | C=O (carbamate) |

| ~ 130.0 | C=C |

| ~ 128.0 | C=C |

| ~ 80.0 | C(CH₃)₃ |

| ~ 50.0 | N-CH₂ |

| ~ 45.0 | N-CH₂ |

| ~ 40.0 | CO-CH₂ |

| ~ 30.0 | CH₂ |

| 28.4 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2975 | C-H stretch (alkane) |

| ~ 1700 | C=O stretch (ketone) |

| ~ 1685 | C=O stretch (carbamate) |

| ~ 1160 | C-N stretch |

Mass Spectrometry (MS)

-

ESI-MS: Predicted [M+H]⁺ at m/z 212.13.

Reactivity and Applications

Chemical Reactivity

The chemical reactivity of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is dictated by three primary functional groups: the enone system, the ketone, and the Boc-protecting group.

Caption: Key reactive sites of the title compound.

-

Enone System: The α,β-unsaturated ketone moiety is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the 4-position. It can also undergo selective reduction of the double bond.

-

Ketone: The carbonyl group can be targeted by nucleophiles in 1,2-addition reactions, reduced to the corresponding alcohol, or serve as a handle for reductive amination to introduce further nitrogen-containing functionalities.

-

Boc-Protecting Group: The tert-butyloxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.

Applications in Drug Discovery and Organic Synthesis

Azepine derivatives are of significant interest in medicinal chemistry due to their presence in a number of approved drugs and biologically active molecules.[2] tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a valuable intermediate for the synthesis of:

-

Novel Scaffolds for CNS-active agents: The azepine core is a privileged scaffold for targeting receptors and enzymes in the central nervous system.

-

Enzyme Inhibitors: Functionalized azepanes have been investigated as inhibitors of various enzymes, including glycosidases and proteases.

-

Complex Natural Product Synthesis: This building block can be elaborated into more complex structures, including alkaloids and other natural products containing the azepine motif.

Safety and Handling

Based on available safety data for this and structurally related compounds, the following precautions should be observed:

-

Signal Word: Warning[7]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a strategically important building block for the synthesis of a wide array of functionalized seven-membered nitrogen heterocycles. Its versatile reactivity, stemming from the enone system, the ketone, and the readily cleavable Boc-protecting group, makes it a valuable tool for researchers in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate its application in the development of novel chemical entities.

References

-

Murphy, C. D., et al. (2018). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 23(10), 2536. Available at: [Link]

-

BIOFOUNT. (n.d.). tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2010). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Azepines. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1h-azepine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2006). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]

-

ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

-

HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2020). ¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I). Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Azepine. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 6-hydroxy-2H-azepine-3-carboxylate. Retrieved from [Link]

Sources

- 1. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate [stage0.myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate - CAS:882529-68-2 - Abovchem [abovchem.com]

- 4. 2168407-07-4|tert-Butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 882529-68-2|tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate|tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate|-范德生物科技公司 [bio-fount.com]

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 882529-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The azepine scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers a strategic entry point for the synthesis of novel therapeutics.[1][2] This document details its chemical properties, a plausible synthetic route with a step-by-step protocol, characterization data, and its applications in the development of pharmacologically active agents. The inherent conformational flexibility of the seven-membered azepine ring makes it a valuable motif for exploring chemical space in drug discovery programs.[1]

Introduction: The Significance of the Azepine Scaffold

The seven-membered nitrogen-containing heterocycle, azepine, and its saturated and partially saturated derivatives, are foundational scaffolds in modern medicinal chemistry.[3] The non-planar and flexible nature of the azepine ring allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1] This unique conformational landscape makes azepanes and related structures attractive cores for the development of drugs targeting a wide array of diseases, including cancer, diabetes, and viral infections.[2]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 882529-68-2) is a versatile synthetic intermediate. The presence of a ketone functionality provides a reactive handle for a variety of chemical transformations, while the Boc-protecting group offers a stable yet readily cleavable means of nitrogen protection, essential for multi-step synthetic campaigns. This guide serves as a technical resource for researchers leveraging this valuable building block in their drug discovery endeavors.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

| Property | Value | Reference |

| CAS Number | 882529-68-2 | [4] |

| Molecular Formula | C₁₁H₁₇NO₃ | [4] |

| Molecular Weight | 211.26 g/mol | [4] |

| IUPAC Name | tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Appearance | Expected to be a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Mechanism

The synthesis of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the oxidation of a corresponding hydroxyl-azepane precursor. This approach is analogous to established methods for the synthesis of substituted oxo-azepines.[2] The key transformation is the oxidation of a secondary alcohol to a ketone.

A logical synthetic pathway is outlined below. This pathway leverages a ring-closing metathesis (RCM) reaction to construct the seven-membered ring, a powerful and widely used method for the formation of medium-sized rings.[5]

Sources

- 1. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]

- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate [stage0.myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and formula, and explore its role as a versatile synthetic intermediate. The azepine scaffold is a crucial epitope in numerous biologically active molecules, making this compound a valuable building block for drug discovery programs targeting a range of conditions, including cancer, diabetes, and viral infections.[1] This document synthesizes critical data, outlines experimental considerations, and provides field-proven insights into the handling and application of this key chemical entity.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular and physical characteristics. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is identified by a unique set of properties that dictate its reactivity, solubility, and analytical profile.

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | [2] |

| Molecular Formula | C₁₁H₁₇NO₃ | [2] |

| CAS Number | 882529-68-2 | [2] |

| MDL Number | MFCD22690838 | [2] |

The molecular weight of 211.26 g/mol is a critical parameter for stoichiometric calculations in reaction planning, while the molecular formula, C₁₁H₁₇NO₃, provides the elemental composition essential for high-resolution mass spectrometry (HRMS) validation. The CAS number serves as a universal identifier for unambiguous documentation and procurement.

The Azepine Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered N-heterocyclic azepine ring system, which forms the core of the title compound, is a well-established "privileged scaffold" in drug development.[1] Its unique conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.[3] The incorporation of the oxo-group and the tert-butoxycarbonyl (Boc) protecting group makes this specific molecule a highly versatile intermediate for constructing more complex, pharmacologically active azepine derivatives.[4]

The significance of the azepine scaffold is underscored by its presence in molecules developed as:

The workflow from this foundational building block to a potential drug candidate follows a logical progression.

Caption: Logical progression from the core azepine intermediate to drug discovery.

Synthesis and Structural Elucidation

While specific synthesis routes for CAS 882529-68-2 are proprietary, the generation of oxo-azepines typically involves the oxidation of a corresponding alcohol precursor. This transformation is a cornerstone of synthetic organic chemistry.

Conceptual Synthesis Workflow

The conversion of a hydroxylated azepine to its ketone counterpart is often achieved using a mild oxidizing agent to prevent over-oxidation or degradation of the sensitive heterocyclic ring. A common and effective method involves pyridinium chlorochromate (PCC).

Caption: General workflow for the synthesis of an oxo-azepine via oxidation.

Experimental Protocol: Oxidation of a Hydroxy-Azepine Precursor

This protocol is a representative example based on established methodologies for similar compounds.[1] It is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Materials:

-

Boc-protected hydroxy-azepine precursor

-

Pyridinium chlorochromate (PCC)

-

4 Å Molecular Sieves (powdered, activated)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel for flash chromatography

-

Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the Boc-protected hydroxy-azepine precursor (1.0 equiv) and 4 Å molecular sieves.

-

Solvent Addition: Add anhydrous DCM to create a suspension.

-

Reagent Addition: Add PCC (approx. 3.0 equiv) to the well-stirred suspension at room temperature (25 °C). The molecular sieves serve to trap water, which can interfere with the PCC oxidation.

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a silica plate and eluted with an appropriate solvent system (e.g., 3:1 petroleum ether/ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates conversion.

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM and filter through a plug of Celite to remove the chromium salts and molecular sieves. Rinse the plug with additional DCM.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure oxo-azepine product.[1]

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the carbon-hydrogen framework. The disappearance of the alcohol proton signal and the appearance of characteristic shifts for protons adjacent to the new carbonyl group would be key indicators.[1]

-

Infrared (IR) Spectroscopy: A strong absorbance peak in the region of 1690-1715 cm⁻¹ would confirm the presence of the ketone carbonyl group.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching it to the calculated value from its molecular formula (C₁₁H₁₇NO₃).[1]

Applications and Future Directions

As an intermediate, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is not an end product but a starting point for further chemical elaboration.[4] The ketone functionality is a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce new amine-containing side chains.

-

Wittig Reactions: To form alkenes.

-

Grignard/Organolithium Additions: To create tertiary alcohols and introduce new carbon substituents.

These subsequent reactions allow researchers to build libraries of novel azepine derivatives for screening against a wide array of biological targets, driving innovation in the early stages of drug discovery.[5] The unique conformational properties of the seven-membered ring continue to make it an attractive scaffold for exploring new chemical space.[3]

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, with a definitive molecular weight of 211.26 g/mol , is a high-value chemical intermediate. Its utility is derived from the pharmacologically significant azepine core, protected by a labile Boc group and activated by a ketone functionality. A firm grasp of its physicochemical properties, coupled with robust synthetic and analytical methodologies, empowers researchers to effectively leverage this molecule in the synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge necessary for its successful application in a modern research and development setting.

References

-

Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: PMC - NIH URL: [Link]

-

Title: tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Source: MySkinRecipes URL: [Link]

-

Title: Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 Source: PubChem URL: [Link]

-

Title: Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 Source: PubChem URL: [Link]

-

Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: tert-butyl 3-methylidene-2H-azepine-1-carboxylate | C12H17NO2 Source: PubChem URL: [Link]

-

Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate - CAS:882529-68-2 - Abovchem [abovchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate [stage0.myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate structure

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The azepane scaffold is a frequently utilized ring system in the development of small molecule drugs, and functionalized intermediates like the title compound are critical for accessing novel chemical space.[1] This document details the compound's structural and physicochemical properties, outlines a robust synthetic strategy via intramolecular cyclization, provides detailed experimental protocols for its preparation and characterization, and discusses its applications as a versatile scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Introduction: The Azepane Scaffold in Medicinal Chemistry

Seven-membered nitrogen-containing heterocycles, particularly the azepane core, are prevalent motifs in a wide range of biologically active compounds.[2] Their conformational flexibility allows for unique spatial arrangements of substituents, making them valuable for probing and optimizing interactions with biological targets such as enzymes and receptors.[3] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[3][4]

The subject of this guide, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS Number: 882529-68-2), is a functionalized azepene derivative. It incorporates three key features that make it a highly versatile synthetic intermediate:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, rendering it inert to many reaction conditions while allowing for facile deprotection under acidic conditions.[5]

-

α,β-Unsaturated Ketone: This enone system is a powerful Michael acceptor and provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Chiral Potential: The flexible seven-membered ring can be functionalized to create multiple stereocenters, enabling the synthesis of enantiomerically pure drug candidates.

This combination of features makes it an ideal starting point for the construction of complex molecular architectures and diverse compound libraries.[6]

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a synthetic intermediate are paramount for its effective use. This section details the structural and physical properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Caption: Structure of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 882529-68-2 | [7] |

| Molecular Formula | C₁₁H₁₇NO₃ | [7] |

| Molecular Weight | 211.26 g/mol | [7] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.8-6.0 (m, 1H), ~4.0-4.2 (m, 2H), ~3.6-3.8 (m, 2H), ~2.5-2.7 (m, 2H), 1.48 (s, 9H) | Predicted |

| ¹³C NMR (CDCl₃) | δ (ppm): ~200 (C=O), ~155 (Boc C=O), ~145 (C=C), ~125 (C=C), ~81 (t-Bu C), ~50 (CH₂), ~45 (CH₂), ~28 (t-Bu CH₃), ~25 (CH₂) | Predicted |

| IR (ATR) | ν (cm⁻¹): ~2975 (C-H), ~1700 (Boc C=O), ~1670 (Enone C=O), ~1620 (C=C) | Predicted |

| HRMS (ESI) | m/z: [M+H]⁺ calcd. for C₁₁H₁₈NO₃: 212.1281; found: 212.128x | Predicted |

Synthesis Strategy: A Dieckmann Condensation Approach

The formation of the azepane ring system can be accomplished through various synthetic strategies, including ring-closing metathesis and ring expansion reactions.[1][8][9] However, for the synthesis of cyclic β-keto systems, the intramolecular Dieckmann condensation is a classic and highly effective method.[10][11][12] This reaction involves the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[13] An analogous reaction, the aza-Dieckmann condensation, can be used to form heterocyclic rings.

The synthesis of the saturated analog, tert-butyl 4-oxoazepane-1-carboxylate, is well-established and often serves as a precursor.[14] The synthesis of the 3-oxo isomer can be envisioned via a similar intramolecular cyclization of a suitably designed acyclic amino diester precursor. The general mechanism is driven by the formation of a stable enolate, which subsequently cyclizes.

Caption: Generalized mechanism of the Dieckmann Condensation for ring formation.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible, representative synthesis based on established chemical principles for forming the azepane core, followed by functional group manipulation to achieve the target molecule.

Step 1: Synthesis of the Acyclic Amino Diester Precursor

-

To a solution of a suitable starting material, such as N-Boc-iminodiacetic acid diethyl ester, in a suitable solvent like THF, add a Grignard reagent (e.g., allylmagnesium bromide) at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the acyclic precursor.

Step 2: Intramolecular Cyclization

-

Prepare a solution of the acyclic precursor in anhydrous toluene.

-

Add the solution dropwise to a stirred suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), in anhydrous toluene at 0 °C under an inert atmosphere (N₂ or Ar).

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and quench by the slow addition of glacial acetic acid, followed by water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude cyclic product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified tert-butyl 3-oxoazepane-1-carboxylate derivative. Further steps (e.g., introduction of the double bond) may be required to yield the final title compound.

Characterization Workflow and Data Interpretation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

Caption: Standard workflow for the synthesis, purification, and characterization of the title compound.

Data Interpretation Insights

-

¹H NMR: The spectrum should clearly show the singlet for the nine tert-butyl protons around 1.48 ppm, which is a hallmark of the Boc group. The vinylic proton will appear downfield (~5.8-6.0 ppm). The four distinct methylene groups (-CH₂-) will appear as multiplets in the aliphatic region.

-

¹³C NMR: The presence of two carbonyl carbons is key: the enone carbonyl will be highly deshielded (~200 ppm), while the Boc carbamate carbonyl will be around 155 ppm. The quaternary carbon of the tert-butyl group is a characteristic signal around 81 ppm.

-

IR Spectroscopy: Strong absorption bands around 1700 cm⁻¹ and 1670 cm⁻¹ confirm the presence of the two distinct carbonyl groups (carbamate and enone, respectively). A peak around 1620 cm⁻¹ corresponds to the C=C double bond stretch.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₇NO₃.[7]

Applications in Drug Discovery

The synthetic utility of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate stems from its readily modifiable functional groups.

-

Scaffold Elaboration: The α,β-unsaturated ketone is a versatile handle. It can undergo 1,4-conjugate (Michael) additions with a wide variety of nucleophiles (organocuprates, amines, thiols) to introduce functionality at the 4-position. The ketone can also be reduced to an alcohol, which can be further derivatized, or subjected to reductive amination to install diverse amine side chains.

-

Deprotection and N-Functionalization: Removal of the Boc group with an acid (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine.[3] This amine can then be acylated, alkylated, or used in reductive amination or coupling reactions to build a vast array of analogs for structure-activity relationship (SAR) studies.

This building block serves as a key starting material for creating libraries of novel azepane-based compounds for screening against various therapeutic targets.[6][14]

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic combination of a protected nitrogen and a reactive enone system within a conformationally flexible seven-membered ring makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

-

Sim, M., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 24(11), 2134. Available at: [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). Available at: [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

-

Isenegger, P. G., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10425–10436. Available at: [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Deiters, A., et al. (2003). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Chemical Communications, (12), 1548-1549. Available at: [Link]

-

Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate - CAS:882529-68-2 - Abovchem [abovchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. Dieckmann Condensation [organic-chemistry.org]

- 14. chemimpex.com [chemimpex.com]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate synthesis overview

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Executive Summary

The seven-membered N-heterocyclic azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including glycosidase inhibitors, anticancer agents, and antivirals.[1] In particular, functionalized azepanones serve as versatile intermediates for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (also known as N-Boc-3-oxoazepane), a key building block for drug discovery and development.[2] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most effective synthetic routes, including late-stage oxidation, intramolecular cyclization, and ring-closing metathesis.

Introduction: The Significance of the Azepane Core

The azepane ring system has garnered significant interest from synthetic and medicinal chemists due to the unique conformational flexibility of the seven-membered ring.[1] This flexibility allows for a broad spatial presentation of substituents, making it an attractive scaffold for probing interactions with biological targets. The incorporation of a ketone functionality, as in the target molecule, provides a reactive handle for further elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, protected with the acid-labile tert-butoxycarbonyl (Boc) group, is an ideal intermediate. The Boc group ensures stability during many synthetic transformations while allowing for easy deprotection under mild acidic conditions, facilitating subsequent derivatization of the ring nitrogen.

Core Synthetic Strategies

Several robust methodologies have been developed to access N-Boc-3-oxoazepane. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. The three primary approaches are detailed below.

Strategy 1: Oxidation of a Precursor Alcohol

One of the most direct and frequently employed methods involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate. This late-stage functionalization is often efficient and benefits from the wide variety of available oxidation reagents.

Causality and Mechanistic Insight: The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Reagents like pyridinium chlorochromate (PCC) are effective for this purpose. PCC is an adduct of pyridine, chromium trioxide, and HCl. The reaction proceeds via the formation of a chromate ester intermediate, followed by a base-assisted E2 elimination of the α-proton to yield the ketone and a reduced chromium species. To prevent side reactions such as hydration of the product, which can complicate purification, the reaction is typically run under anhydrous conditions, often with the addition of a drying agent like 4 Å molecular sieves.[1]

Experimental Protocol: PCC Oxidation of tert-Butyl 3-hydroxyazepane-1-carboxylate [1]

-

To a well-stirred suspension of the precursor alcohol and 4 Å molecular sieves in dry dichloromethane (DCM) under a nitrogen atmosphere at 25 °C, add pyridinium chlorochromate (PCC) in one portion.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 45-60 minutes).

-

Upon completion, quench the reaction by filtering the mixture through a plug of Celite and silica gel, rinsing with additional DCM.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product, tert-butyl 3-oxoazepane-1-carboxylate.

Visualization of the Oxidation Workflow

Sources

A Technical Guide to the Role of tert-Butyl 3-Oxo-Azepines in Modern Medicinal Chemistry

Abstract

The seven-membered nitrogen heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational flexibility. This guide provides an in-depth technical analysis of a key derivative, tert-butyl 3-oxo-azepine (specifically, tert-butyl 3-oxoazepane-1-carboxylate), a versatile building block for drug discovery. We will explore its synthesis, chemical properties, and strategic applications, from its role as a bioisosteric replacement for planar aromatic systems to its utility as a core for developing novel therapeutics targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Azepine Scaffold in Drug Discovery

Seven-membered nitrogen heterocycles, particularly azepines and their saturated azepane counterparts, are increasingly prevalent structural motifs in pharmaceutically active compounds.[1] Unlike their flat, aromatic five- and six-membered ring counterparts, the non-planar nature of the azepine ring imparts significant conformational flexibility.[1] This characteristic is a powerful asset in drug design, allowing molecules to adopt optimal three-dimensional arrangements to interact with complex biological targets with high potency and selectivity.[1][2]

The azepane scaffold is a recognized building block in the development of novel therapeutics, including glycosidase inhibitors, anticancer agents, antivirals, and antidiabetics.[3] The tert-butoxycarbonyl (Boc) protected version, specifically tert-butyl 3-oxoazepane-1-carboxylate , serves as a particularly useful and versatile intermediate.[4] The Boc group provides robust protection for the nitrogen atom, while the ketone at the 3-position offers a reactive handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries.

This guide will elucidate the strategic value of this specific scaffold, moving from its fundamental synthesis to its application in sophisticated drug design strategies.

Strategic Synthesis of the tert-Butyl 3-Oxo-Azepine Core

Efficient and scalable access to the tert-butyl 3-oxo-azepine core is critical for its widespread use. While various methods exist for constructing the azepane ring, including ring-closing metathesis and reductive amination, two prevalent strategies for generating oxo-azepines are ring expansion and late-stage oxidation.[3] A process for the large-scale synthesis of the related tert-butyl 4-oxoazepane-1-carboxylate has been developed based on the ring expansion of a protected piperidone, highlighting the industrial relevance of this class of intermediates.[5]

A common laboratory-scale approach involves the multi-step synthesis and subsequent oxidation of a functionalized tetrahydroazepine.[3][6] This method allows for precise control over stereochemistry, which is crucial for biological activity.

Workflow for Synthesis via Late-Stage Oxidation

The following diagram illustrates a generalized workflow for producing functionalized oxo-azepines, which can be adapted to generate the 3-oxo derivative. This multi-step process emphasizes the controlled introduction of functional groups.

Caption: Generalized workflow for oxo-azepine synthesis.

Exemplary Experimental Protocol: Oxidation of an Azepanol

The following protocol is adapted from a reported synthesis of substituted oxo-azepines and illustrates the critical oxidation step.[3]

Objective: To oxidize a precursor azepanol to the corresponding tert-butyl oxo-azepine.

Materials:

-

tert-Butyl protected azepanol derivative (1.0 equiv)

-

Pyridinium chlorochromate (PCC) (3.0 equiv)

-

4 Å Molecular Sieves

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

To a well-stirred suspension of the azepanol (0.20 mmol) and 4 Å molecular sieves (137 mg) in dry DCM (10 mL) under a nitrogen atmosphere, add PCC (130 mg, 0.60 mmol).

-

Stir the reaction mixture at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up accordingly. The organic layer is typically extracted, dried with MgSO₄, and concentrated in vacuo.

-

Purify the crude product via column chromatography to yield the desired tert-butyl oxo-azepine.[3]

Causality Behind Choices:

-

PCC: A relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.

-

Molecular Sieves: Used to absorb water, which can interfere with the oxidation and lower yields.

-

Anhydrous DCM & Nitrogen: The reaction is sensitive to moisture, necessitating anhydrous conditions to ensure efficient conversion.

The Strategic Role in Medicinal Chemistry

The tert-butyl 3-oxo-azepine scaffold offers multiple strategic advantages in drug design, primarily serving as a versatile intermediate and as a bioisosteric replacement to improve molecular properties.

A Versatile Intermediate for Library Synthesis

The true power of the 3-oxo-azepine core lies in its potential for diversification. The ketone at the C3 position and the Boc-protected nitrogen are orthogonal chemical handles that can be manipulated to generate large libraries of compounds for screening.

Caption: Diversification pathways for the 3-oxo-azepine scaffold.

This versatility makes the scaffold highly valuable for structure-activity relationship (SAR) studies. For instance, in kinase inhibitor development, different substituents can be installed to probe specific pockets of the ATP-binding site.[3][7] A 2-oxo-azepine derivative has shown selective inhibition of TAK1 kinase, demonstrating the potential of this scaffold in targeting specific enzymes.[3]

Bioisosteric Replacement: Escaping "Flatland"

A prevailing strategy in modern drug discovery is the replacement of flat, aromatic rings with saturated, three-dimensional bioisosteres.[8][9][10] This approach, often termed "escaping flatland," can significantly improve the physicochemical properties of a drug candidate.[8]

| Property | Planar Aromatic Ring | Saturated Azepine Ring | Rationale for Improvement |

| Solubility | Often poor due to π-stacking | Generally improved | Increased sp³ character disrupts crystal packing and improves solvation.[8] |

| Metabolic Stability | Susceptible to CYP450 oxidation | Often more stable | Fewer sites for oxidative metabolism. |

| Lipophilicity (LogP) | Can be high | Can be modulated | Allows for fine-tuning of LogP to optimize for permeability and reduce off-target effects. |

| Novelty (IP) | Crowded chemical space | Offers new intellectual property | Provides access to novel chemical matter.[11] |

The tert-butyl 3-oxo-azepine core is an excellent starting point for creating such bioisosteres. For example, it can serve as an isostere for quinolone scaffolds, which are common in medicinal chemistry but often suffer from planarity-related issues.[2][8] By building off the 3D azepine core, chemists can retain key pharmacophoric features while gaining superior drug-like properties.

Case Study: Application in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the need to cross the blood-brain barrier (BBB).[12] Scaffolds with a higher fraction of sp³-hybridized carbons, like azepanes, are often favored as they can lead to improved brain penetration.[13][14]

An N-benzylated bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, highlighting the potential of this scaffold for treating neuropsychiatric disorders.[13] The tert-butyl 3-oxo-azepine provides a foundational starting point for synthesizing such complex, sp³-rich molecules.

Hypothetical Application Workflow:

-

Start with tert-butyl 3-oxoazepane-1-carboxylate.

-

Derivatize at the C3 position via reductive amination to install a desired pharmacophore.

-

Deprotect the Boc group using an acid like trifluoroacetic acid (TFA).[15]

-

Functionalize the resulting secondary amine via N-alkylation or N-arylation to introduce groups that can modulate BBB penetration and target engagement.[13]

This strategic approach allows for the systematic exploration of chemical space around a privileged, 3D core, increasing the probability of identifying potent and brain-penetrant CNS drug candidates.[16][17]

Conclusion and Future Perspectives

The tert-butyl 3-oxo-azepine scaffold is more than just a chemical intermediate; it is a strategic tool for modern medicinal chemists. Its value stems from a combination of factors: a privileged three-dimensional structure, the presence of orthogonal reactive sites for diversification, and its utility as a bioisostere to enhance drug-like properties.[1][3][11]

As drug discovery continues to move towards more complex and sterically demanding biological targets, the importance of non-planar scaffolds like the azepine core will only grow. The ability to efficiently synthesize and systematically functionalize the tert-butyl 3-oxo-azepine derivative ensures its continued role in the development of the next generation of therapeutics, from targeted kinase inhibitors to novel treatments for challenging CNS disorders.

References

-

Spedding, H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

-

Herter, L., et al. (2023). Preparation of 3,5-Methanobenzo[b]azepines: An sp3‑Rich Quinolone Isostere. Organic Letters. Available at: [Link]

-

Reymond, J.-L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

-

Spedding, H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

-

Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. PubChem Compound Summary for CID 22831870. Available at: [Link]

-

Chen, B.-C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development. Available at: [Link]

-

Kesteleyn, B., et al. (2017). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. Available at: [Link]

-

Fessard, T., et al. (2023). Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere. ChemRxiv. Available at: [Link]

-

Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Available at: [Link]

-

ResearchGate. (2020). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

-

HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND ALCOHOL. Available at: [Link]

-

ResearchGate. (n.d.). Recent Advances in The Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Available at: [Link]

-

Li, X., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Available at: [Link]

-

World of Medicine: Journal of Biomedical Sciences. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. Available at: [Link]

-

Beletskaya, I. P., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

-

ResearchGate. (2008). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Available at: [Link]

-

Castagnolo, D., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem Compound Summary for CID 34178417. Available at: [Link]

-

Fessard, T., et al. (2023). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. ChemRxiv. Available at: [Link]

- Google Patents. (2020). WO2020081514A1 - Crystalline polymorphs of bruton's tyrosine kinase inhibitors.

-

Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

Liu, Y., et al. (2017). Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Neural Regeneration Research. Available at: [Link]

-

Altasciences. (n.d.). Issue 33: CNS Drug Development. The Altascientist. Available at: [Link]

Sources

- 1. jopir.in [jopir.in]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. drughunter.com [drughunter.com]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. mdpi.com [mdpi.com]

- 12. Issue 33: CNS Drug Development | The Altascientist [altasciences.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Azepine-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery and development of novel therapeutic agents centered on the versatile azepine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a strategic and logical framework for navigating the complexities of azepine-focused drug discovery. Herein, we delve into the causal relationships behind experimental choices, provide validated protocols for key assays, and ground our discussion in authoritative scientific literature.

Introduction: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepine, represents a cornerstone in modern medicinal chemistry. Its non-planar and flexible conformation allows for optimal interaction with a diverse array of biological targets, a characteristic that has led to the development of over 60 approved medications.[1] Prominent examples include the atypical antipsychotic clozapine, the tricyclic antidepressant imipramine, and the anticonvulsant carbamazepine, highlighting the scaffold's profound impact on treating central nervous system (CNS) disorders.[1] The therapeutic versatility of azepines extends to cardiovascular and anticancer applications, underscoring the immense potential held within this chemical class.[1]

This guide will illuminate the path from initial concept to preclinical evaluation of novel azepine-based therapeutic agents, with a focus on two major therapeutic areas: oncology and neurology (anticonvulsant). We will explore rational drug design, synthetic methodologies, and crucial in vitro and in vivo evaluation techniques.

Part 1: Rational Drug Design and Synthesis of Azepine Derivatives

The journey to a novel therapeutic agent begins with the rational design of molecules that can effectively interact with a specific biological target. This section outlines the computational and synthetic strategies employed in the development of new azepine-based compounds.

Computational Chemistry: In Silico Prediction of Biological Activity

Molecular docking is an indispensable computational tool for predicting the binding affinity and orientation of a ligand to its target protein. This in silico approach allows for the rapid screening of virtual libraries of azepine derivatives, prioritizing compounds with the highest likelihood of biological activity for synthesis and further testing.

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used and validated software.

Objective: To predict the binding affinity and pose of a novel azepine derivative within the active site of a target protein.

Materials:

-

A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

-

A 3D structure of the azepine ligand (generated using chemical drawing software like ChemDraw or Marvin Sketch).

-

AutoDock Tools for preparing protein and ligand files.

-

AutoDock Vina for performing the docking simulation.

-

PyMOL or UCSF Chimera for visualization and analysis.

Procedure:

-

Protein Preparation:

-

Download the PDB file of the target protein.

-

Open the PDB file in AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein.

-

Save the prepared protein in the .pdbqt format.

-

-

Ligand Preparation:

-

Draw the 2D structure of the azepine derivative and convert it to a 3D structure.

-

Open the ligand file in AutoDock Tools.

-

Detect the ligand's root and define the number of rotatable bonds.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

In AutoDock Tools, define the search space (grid box) for the docking simulation. The grid box should encompass the known or predicted binding site of the target protein.

-

-

Running the Docking Simulation:

-

Use the command line to run AutoDock Vina, specifying the prepared protein and ligand files, the coordinates of the grid box, and the output file name.

-

-

Analysis of Results:

-

The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses of the ligand.

-

Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the azepine derivative and the protein's active site.

-

Synthesis of Azepine-Based Compounds

The synthesis of the azepine core and its derivatives can be achieved through various methodologies, ranging from classical ring-expansion reactions to modern transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

This protocol details a common synthetic route to clozapine, a dibenzo[b,e][1][2]diazepine.

Objective: To synthesize 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine (Clozapine).

Materials:

-

2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide

-

Phosphorus oxychloride (POCl3)

-

N,N-dimethylaniline

-

Benzene

-

Ammonia

-

Ice

-

Dilute acetic acid

-

Charcoal

-

Concentrated ammonia water

-

Ether

-

Petroleum ether

-

Sodium sulfate

Procedure:

-

A mixture of 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide, 35 ml of phosphorus oxychloride, and 1.4 ml of N,N-dimethylaniline is heated under reflux for 3 hours.[3]

-

The reaction mixture is concentrated in vacuo.[3]

-

The residue is partitioned between benzene and a mixture of ammonia and ice water.[3]

-

The benzene layer is separated and extracted with dilute acetic acid.[3]

-

The acidic extract is decolorized with charcoal and then treated with concentrated ammonia water to precipitate the crude product.[3]

-

The precipitate is dissolved in ether, and the ethereal solution is washed with water and dried over sodium sulfate.[3]

-

The solvent is evaporated, and the residue is recrystallized from an ether/petroleum ether mixture to yield clozapine as yellow crystals.[3]

Part 2: In Vitro Evaluation of Therapeutic Potential

Once synthesized, novel azepine derivatives must be subjected to a battery of in vitro assays to determine their biological activity and mechanism of action. This section details key experimental protocols for assessing anticancer and anticonvulsant properties.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer agents.

Objective: To determine the cytotoxic effect of a novel azepine derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Novel azepine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the azepine derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway Analysis

Understanding how a compound exerts its therapeutic effect at the molecular level is crucial. Azepine-based drugs, particularly atypical antipsychotics like clozapine, are known to modulate complex intracellular signaling pathways.

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is implicated in various cancers. Studies have shown that clozapine can regulate the Wnt pathway by influencing the phosphorylation of GSK-3β and the levels of β-catenin.[1]

Caption: Modulation of the Wnt Signaling Pathway by Clozapine.

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is linked to cancer development. Atypical antipsychotics, including clozapine, have been shown to downregulate the expression of genes within the Hippo pathway.[2][4]

Caption: Downregulation of the Hippo Signaling Pathway by Clozapine.

Part 3: In Vivo Evaluation of Anticonvulsant Activity

For azepine derivatives targeting neurological disorders like epilepsy, in vivo models are essential to assess their efficacy and potential side effects. The Maximal Electroshock (MES) test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To evaluate the anticonvulsant activity of a novel azepine derivative in mice.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer

-

Corneal electrodes

-

Saline solution (0.9%)

-

Test compound (dissolved or suspended in a suitable vehicle)

-

Vehicle control

-

Positive control (e.g., phenytoin)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.

-

Induction of Seizure:

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.

-

Data Analysis:

-

Record the number of protected animals in each group.

-

Calculate the percentage of protection.

-

The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses and using probit analysis.

-

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the azepine scaffold and the evaluation of the resulting analogs' biological activity allow for the development of a Structure-Activity Relationship (SAR). SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of untested compounds and to guide the design of new, more potent analogs.

Data Presentation

Clear and concise presentation of experimental data is paramount for effective communication and decision-making in drug discovery. The following tables provide examples of how to present data from the assays described in this guide.

Table 1: In Vitro Anticancer Activity of Novel Azepine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |

| AZ-001 | [Insert 2D Structure] | HeLa | 5.2 |

| AZ-002 | [Insert 2D Structure] | HeLa | 2.8 |

| AZ-003 | [Insert 2D Structure] | A549 | 10.5 |

| Doxorubicin | (Positive Control) | HeLa | 0.1 |

| Doxorubicin | (Positive Control) | A549 | 0.3 |

Table 2: In Vivo Anticonvulsant Activity of Novel Azepine Derivatives in the MES Test

| Compound ID | Dose (mg/kg, i.p.) | % Protection | ED50 (mg/kg) |

| AZ-101 | 10 | 25 | 22.5 |

| 20 | 50 | ||

| 40 | 75 | ||

| AZ-102 | 10 | 50 | 10.0 |

| 20 | 75 | ||

| 40 | 100 | ||

| Phenytoin | 10 | 100 | 8.5 |

| (Positive Control) |

Conclusion and Future Directions

The azepine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The integrated approach outlined in this guide, combining rational drug design, efficient synthesis, and robust in vitro and in vivo evaluation, provides a powerful framework for advancing new azepine-based drug candidates. Future research in this area will likely focus on the development of more selective and potent compounds with improved safety profiles. The exploration of novel biological targets for azepine derivatives and the application of advanced computational and synthetic methodologies will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

-

What is the mechanism of action of clozapine? - Dr.Oracle. (URL: [Link])

-

What is the mechanism of Clozapine? - Patsnap Synapse. (URL: [Link])

-

Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PubMed Central. (URL: [Link])

-

Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PubMed. (URL: [Link])

-

Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. (URL: [Link])

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (URL: [Link])

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (URL: [Link])

Sources

- 1. The effects of clozapine on the GSK-3-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Abstract

The seven-membered N-heterocyclic azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including glycosidase inhibitors, anticancer agents, and antivirals.[1] Specifically, the introduction of a ketone functionality, as seen in oxo-azepines, provides a crucial handle for further chemical modification and can play a significant role in binding interactions with biological targets.[1] This application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a versatile building block for drug discovery and development.[2] The presented methodology is based on a robust Ring-Closing Metathesis (RCM) strategy, a powerful and widely adopted method for the formation of unsaturated rings.[3][4] We will elaborate on the mechanistic rationale, experimental setup, purification, and characterization, providing researchers with a self-validating system for obtaining the target compound with high purity and yield.

Introduction: The Azepinone Core in Modern Drug Discovery

The azepane ring's inherent flexibility allows it to present substituents in a unique three-dimensional space, making it an attractive scaffold for exploring chemical diversity in drug development.[1][5][6] The incorporation of a carbonyl group at the 3-position of the azepine ring not only introduces polarity but also serves as a key electrophilic center for subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, enabling further derivatization at the nitrogen position.

The target molecule, tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, is therefore a highly valuable intermediate. Its synthesis, however, requires a carefully planned route. While classical methods like the Dieckmann condensation offer a pathway to cyclic β-keto esters,[7][8][9] Ring-Closing Metathesis (RCM) has emerged as a superior strategy for its functional group tolerance, reliability, and milder reaction conditions.[3][10] RCM involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically ruthenium-based, to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion.[3][10]

This protocol will detail a two-step synthesis commencing with the preparation of a diene precursor, followed by the pivotal RCM reaction to construct the tetrahydroazepine ring system.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The first stage involves the synthesis of the acyclic diene precursor, N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine. The second stage employs a Grubbs-type catalyst to effect the ring-closing metathesis, yielding the desired unsaturated cyclic amine, which is then oxidized to the target ketone.

Figure 1. High-level workflow for the synthesis of the target azepinone.

Part 1: Detailed Experimental Protocol